(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid
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Overview
Description
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple tert-butyl groups and a spirobi[indene] core. The presence of phosphanyl and carboxylic acid functional groups further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the spirobi[indene] core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the carboxylic acid group produces alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes are studied for their catalytic activity in various organic transformations.
Biology
The compound’s potential biological activity is explored in the context of enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound is investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial. Its ability to form stable complexes with metal ions is also explored for diagnostic imaging and targeted drug delivery.
Industry
Industrially, ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming complexes that exhibit catalytic activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in various industrial applications.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Employed as an active pharmaceutical intermediate and known for its stability and reactivity.
Uniqueness
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid stands out due to its spirobi[indene] core, which imparts unique steric and electronic properties
Properties
Molecular Formula |
C46H57O2P |
---|---|
Molecular Weight |
672.9 g/mol |
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-carboxylic acid |
InChI |
InChI=1S/C46H57O2P/c1-42(2,3)31-23-32(43(4,5)6)26-35(25-31)49(36-27-33(44(7,8)9)24-34(28-36)45(10,11)12)38-18-14-16-30-20-22-46(40(30)38)21-19-29-15-13-17-37(39(29)46)41(47)48/h13-18,23-28H,19-22H2,1-12H3,(H,47,48)/t46-/m1/s1 |
InChI Key |
VWLPKFZTUDBDIL-YACUFSJGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C(=O)O)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C(=O)O)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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